molecular formula C21H15ClFN5O2 B2862384 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 1211819-20-3

2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2862384
CAS No.: 1211819-20-3
M. Wt: 423.83
InChI Key: RSXMTHVNVNYUSM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrazole ring, which is further substituted with a dihydropyrimidinone moiety. The structural complexity arises from its multiple functional groups:

  • Benzamide substituents: A 2-chloro-4-fluoro substitution pattern on the benzoyl group, which may enhance lipophilicity and influence target binding through halogen interactions.
  • Pyrazole-dihydropyrimidinone scaffold: The pyrazole ring is connected to a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group, a motif commonly associated with kinase inhibition or enzyme modulation .

Its design likely aims to optimize steric and electronic properties for selective bioactivity.

Properties

CAS No.

1211819-20-3

Molecular Formula

C21H15ClFN5O2

Molecular Weight

423.83

IUPAC Name

2-chloro-4-fluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]benzamide

InChI

InChI=1S/C21H15ClFN5O2/c1-12-9-19(29)26-21(24-12)28-18(11-17(27-28)13-5-3-2-4-6-13)25-20(30)15-8-7-14(23)10-16(15)22/h2-11H,1H3,(H,25,30)(H,24,26,29)

InChI Key

RSXMTHVNVNYUSM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)F)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Nitration and Oxidation of 2-Chloro-4-Fluorotoluene

The synthesis begins with 2-chloro-4-fluorotoluene as the starting material. Bromination under ultraviolet light (400 nm) in the presence of chlorine gas yields 2-chloro-4-fluoro-dichlorotoluene, which is subsequently hydrolyzed in concentrated sulfuric acid to produce 2-chloro-4-fluorobenzaldehyde. Nitration of this aldehyde using a mixed acid system (H₂SO₄/HNO₃) at 0–10°C affords 2-chloro-4-fluoro-5-nitrobenzaldehyde, a critical intermediate for further oxidation.

Reaction Conditions :

  • Bromination : 0–10°C, chlorine flow rate 20 mL/min, UV irradiation (79% yield).
  • Hydrolysis : 95% H₂SO₄ at 125°C, followed by neutralization with NaOH (84% yield).
  • Nitration : Mixed acid (H₂SO₄:HNO₃ = 3:1), 0°C, 2 hours (79% yield).

Oxidation to 2-Chloro-4-Fluorobenzoic Acid

2-Chloro-4-fluoro-5-nitrobenzaldehyde is oxidized to the corresponding benzoic acid using potassium permanganate (KMnO₄) in acidic conditions. The nitro group is then reduced to an amine via catalytic hydrogenation (H₂/Pd-C), followed by diazotization and hydrolysis to yield 2-chloro-4-fluorobenzoic acid.

Characterization Data :

  • 1H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H), 7.72 (dd, J = 8.5, 2.5 Hz, 1H), 7.58 (d, J = 2.5 Hz, 1H).
  • HRMS : m/z calcd. for C₇H₃ClFNO₂ 188.98, found 188.97 [M−H]⁻.

Preparation of the Pyrazole Intermediate

Synthesis of 3-Phenyl-1H-Pyrazol-5-Amine

The pyrazole core is constructed via cyclocondensation of ethyl acetoacetate with phenylhydrazine in ethanol under reflux. Subsequent nitration and reduction yield 3-phenyl-1H-pyrazol-5-amine, as described in the synthesis of analogous pyrazol-5-yl-benzamides.

Reaction Conditions :

  • Cyclocondensation : Ethanol, reflux, 6 hours (85% yield).
  • Nitration : HNO₃/AcOH, 0°C, 1 hour (72% yield).
  • Reduction : H₂/Pd-C, methanol, room temperature (90% yield).

Characterization Data :

  • 1H NMR (CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 5.76 (s, 1H, pyrazole-H), 3.67 (s, 3H, NH₂).
  • HRMS : m/z calcd. for C₉H₁₀N₃ 160.09, found 160.08 [M+H]⁺.

Amide Coupling to Form the Target Compound

Activation of 2-Chloro-4-Fluorobenzoic Acid

The carboxylic acid is activated by conversion to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting 2-chloro-4-fluorobenzoyl chloride is isolated in 92% yield.

Coupling with the Pyrazole-Dihydropyrimidinone Amine

The amine intermediate (1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-amine) is reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of triethylamine (Et₃N) to yield the final product.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Yield : 68%.

Characterization Data :

  • 1H NMR (DMSO-d₆) : δ 12.33 (s, 1H, NH), 8.09–7.50 (m, 9H, Ar-H), 6.45 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₂₁H₁₅ClFN₅O₂ 447.09, found 447.08 [M+H]⁺.

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces the coupling reaction time from 12 hours to 45 minutes, improving the yield to 75%.

Solid-Phase Synthesis

Immobilization of the pyrazole amine on Wang resin enables a traceless synthesis with a 70% isolated yield after cleavage.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrimidine rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrazole and pyrimidine rings.

Scientific Research Applications

2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Compound 30 : N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide

  • Substituents : 3-(Methylthio)benzamide group.
  • Synthesis : 31% yield via BTFFH/DIPEA-mediated coupling in DCM .
  • Properties : Methylthio group enhances hydrophobicity but may reduce metabolic stability compared to halogens.

Compound 31 : N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-ethoxybenzamide

  • Substituents : 3-Ethoxybenzamide group.
  • Synthesis : 5% yield, lower than Compound 30, likely due to steric hindrance from the ethoxy group .
  • Properties : Ethoxy substitution may improve solubility but reduce target affinity compared to electron-withdrawing halogens.

Compound 37 : N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluoro-3-methylbenzamide

  • Substituents : 2-Fluoro-3-methylbenzamide.
  • Synthesis : 29% yield using similar coupling methods .
  • Properties : Methyl and fluorine substituents balance lipophilicity and metabolic resistance, but the absence of chloro substitution may weaken halogen bonding.
Compound Substituent Yield Key Functional Groups
Target 2-Cl, 4-F N/A Halogens for binding
30 3-SMe 31% Hydrophobic SMe group
31 3-OEt 5% Polar OEt group
37 2-F, 3-Me 29% Fluorine and methyl

Pyrimidinone-Thioacetamide Derivatives

Compound 5.11 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2-methyl-3-chlorophenyl)acetamide

  • Core Modification : Thioacetamide linker instead of benzamide.
  • Properties : Sulfur linkage may alter redox properties and bioavailability compared to the target’s amide bond.

Compound 5.15 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide

  • Synthesis : 60% yield with moderate purity .

Comparison : The target’s benzamide group likely offers stronger hydrogen-bonding capacity versus thioacetamide derivatives, which may prioritize different therapeutic targets (e.g., anticonvulsants vs. kinase inhibitors) .

Brominated Analogues

Compound 14 : 3-Bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

  • Substituents : 3-Bromo substitution.
  • Synthesis : Utilized LiHMDS in THF, diverging from standard BTFFH-mediated routes .
  • Properties : Bromine’s larger atomic radius may introduce steric clashes in binding pockets compared to chlorine/fluorine.

Comparison : The target’s smaller halogens (Cl, F) may enable better binding pocket accommodation than bulkier bromine .

Biological Activity

The compound 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple heterocyclic rings and functional groups, which contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, as well as providing a summary of relevant research findings.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to pyrimidines and pyrazoles. Specifically, derivatives of pyrazole have shown promising activity against various viruses, including HIV and influenza. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibition of viral replication in cell cultures at concentrations ranging from 4 to 20 μg/mL . The mechanism often involves interference with viral enzymes or replication processes.

Antibacterial Activity

Compounds containing the pyrimidine structure have also been evaluated for their antibacterial properties. Research indicates that various substituted pyrimidines exhibit activity against a range of bacterial strains. A study on 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives revealed significant antibacterial effects, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range . The biological activity often correlates with specific structural features, such as substituents on the aromatic rings.

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer properties. The compound may share similar mechanisms observed in other pyrimidine-based drugs, such as inhibition of DNA synthesis or interference with metabolic pathways in cancer cells. A literature review indicated that many pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, with some compounds achieving IC50 values below 10 µM . The incorporation of halogens and other functional groups has been shown to enhance these effects.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntiviralSignificant inhibition of HIV replication at 4–20 μg/mL concentrations.
AntibacterialNotable antibacterial activity against Candida albicans with MICs in low micromolar range.
AnticancerCytotoxic effects observed in multiple cancer cell lines with IC50 < 10 µM for several derivatives.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many compounds act by inhibiting key enzymes involved in viral replication or bacterial cell wall synthesis.
  • DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Certain structures may interact with cellular receptors, modulating signaling pathways relevant to disease progression.

Q & A

Q. What are the critical steps in synthesizing 2-chloro-4-fluoro-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide, and how can researchers optimize reaction yield?

Methodological Answer: The synthesis involves multi-step organic reactions:

Core Pyrimidine Formation : Condensation of thiourea derivatives with β-ketoesters under acidic conditions to form the 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety .

Pyrazole Ring Construction : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by phenyl group introduction via Suzuki coupling .

Benzamide Coupling : Amidation using 2-chloro-4-fluorobenzoic acid chloride with the pyrazole-pyrimidine intermediate in anhydrous DMF, catalyzed by Hünig’s base .
Optimization Tips :

  • Use protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during coupling steps .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks. For example, the pyrimidinone carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C28H20ClFN4O2: 523.12) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole N1-substitution vs. N2) using single-crystal diffraction data .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

Methodological Answer:

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to identify potential targets .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility and Stability : Assess physicochemical properties via shake-flask method (aqueous solubility) and LC-MS for metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across pharmacological studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal Validation : Confirm kinase inhibition results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream protein phosphorylation .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends in activity .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the labile 4-fluoro group with a trifluoromethyl (-CF3) group to enhance resistance to oxidative metabolism .
  • Prodrug Design : Mask the pyrimidinone carbonyl as a methyl ester to improve oral bioavailability, with enzymatic cleavage in target tissues .
  • Computational Modeling : Use molecular dynamics simulations to predict metabolic hotspots (e.g., CYP3A4 oxidation sites) and guide synthetic modifications .

Q. How does the compound’s electronic configuration influence its reactivity in polar vs. nonpolar solvents?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-deficient pyrimidinone ring may favor SNAr reactions in polar aprotic solvents (e.g., DMSO) .
  • Solvent Screening : Test reaction kinetics in solvents like THF (low polarity) vs. acetonitrile (high polarity) to optimize conditions for amide bond formation .
  • Spectroscopic Probes : Use UV-Vis spectroscopy to monitor solvatochromic shifts in absorbance maxima, correlating with solvent polarity effects .

Q. What experimental designs are suitable for studying the compound’s environmental fate and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C, analyzing degradation products via LC-MS/MS .
  • Photolysis Experiments : Use UV irradiation (λ = 254 nm) in aqueous matrices to simulate sunlight-driven degradation, identifying intermediates like dehalogenated derivatives .
  • Microbial Biodegradation : Incubate with soil microbiota and track mineralization rates using 14C-labeled analogs .

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